Aletamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aletamine Hydrochloride involves several steps. One common method starts with the reaction of benzeneethanamine with allyl bromide to form alpha-allylphenethylamine. This intermediate is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Aletamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Aletamine Hydrochloride has been studied for various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.
Biology: It has been used in studies related to neurotransmitter activity and receptor binding.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The exact mechanism of action of Aletamine Hydrochloride is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain. It may act as a weak dopamine antagonist and a high-affinity kappa-opioid receptor agonist . These interactions can influence mood, perception, and pain sensation.
Comparison with Similar Compounds
Amphetamine: Both compounds belong to the phenethylamine family and have stimulant properties.
Methamphetamine: Similar in structure and function, but with higher potency and abuse potential.
Methylphenidate: Used for similar therapeutic purposes but with a different chemical structure.
Uniqueness: Aletamine Hydrochloride is unique due to its combination of antidepressant, neuroprotective, and analgesic properties. Unlike other phenethylamines, it has a distinct activity profile that makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
4255-24-7 |
---|---|
Molecular Formula |
C26H57ClN10 |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |
InChI Key |
JEPAQYCCAYFOBU-UHFFFAOYSA-N |
SMILES |
C=CCC(CC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |
Appearance |
Solid powder |
4255-24-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
4255-23-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aletamine aletamine hydrochloride aletamine hydrochloride, (+-)-isomer alfetadrine alfetamin alfetamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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